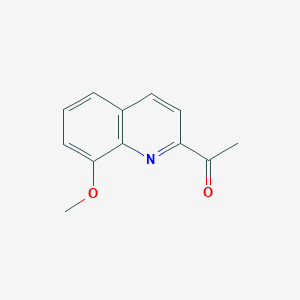![molecular formula C20H16ClN5S2 B13109808 1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea CAS No. 871266-88-5](/img/structure/B13109808.png)
1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea is a complex organic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea typically involves the annulation of a thiazole ring to a pyrimidine scaffold. This process can be achieved through various synthetic routes, including the reaction of pyridine derivatives with thiazole heterocycles under specific conditions . Industrial production methods may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and have implications in treating neurological disorders .
Comparison with Similar Compounds
1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea can be compared with other thiazolo[5,4-d]pyrimidine derivatives, such as:
Thiazolo[4,5-b]pyridines: These compounds also exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
Pyrimido[4,5-d]pyrimidines: Known for their biological significance, these compounds are used in medical and pharmaceutical fields for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications .
Properties
CAS No. |
871266-88-5 |
|---|---|
Molecular Formula |
C20H16ClN5S2 |
Molecular Weight |
426.0 g/mol |
IUPAC Name |
1,3-dibenzyl-1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C20H16ClN5S2/c21-17-16-18(24-13-23-17)28-20(25-16)26(12-15-9-5-2-6-10-15)19(27)22-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,27) |
InChI Key |
GMRJTVNCPZHTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N(CC2=CC=CC=C2)C3=NC4=C(S3)N=CN=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)




![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)

![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)

